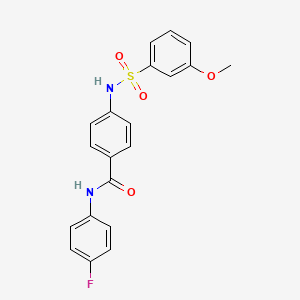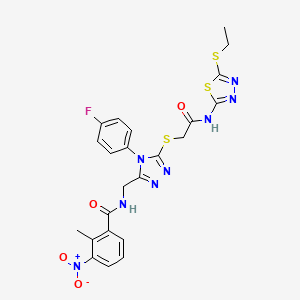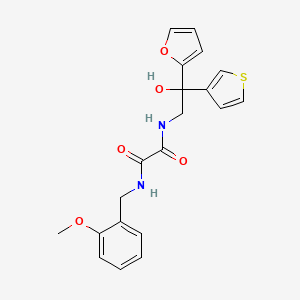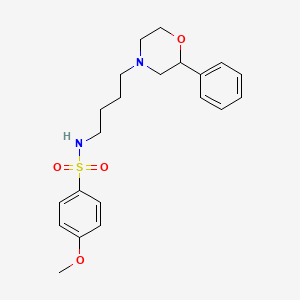
4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study highlighted the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its utility in photodynamic therapy (PDT) due to its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features underline its potential as a Type II photosensitizer for cancer treatment in PDT, indicating the role benzenesulfonamide derivatives, including compounds like 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, might play in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Vasospasm Treatment
Research into the prevention of cerebral vasospasm following subarachnoid hemorrhage (SAH) explored the effectiveness of endothelin receptor antagonists, including derivatives of benzenesulfonamide. This study supports the potential therapeutic application of these compounds in addressing vasospasm resulting from SAH in humans, illustrating the broader medical applicability of benzenesulfonamide derivatives (Zuccarello et al., 1996).
Antibacterial Applications
Another study focused on the synthesis of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides and their antibacterial efficacy against Escherichia coli. This work demonstrates the potential of benzenesulfonamide derivatives as antibacterial agents, showcasing their utility in developing new therapies for bacterial infections (Abbasi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
N-substituted benzenesulfonamides have been studied for their inhibitory effects on various enzymes, revealing their potential in therapeutic applications such as targeting acetylcholinesterase and butyrylcholinesterase. These findings highlight the versatility of benzenesulfonamide derivatives in designing enzyme inhibitors for treating diseases related to enzyme dysfunction (Di Fiore et al., 2011).
Cognitive Enhancements
The compound SB-399885, a selective 5-HT6 receptor antagonist with a benzenesulfonamide structure, has shown cognitive-enhancing properties in animal models. This suggests potential applications of benzenesulfonamide derivatives in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia, underlining the importance of these compounds in neuroscience research (Hirst et al., 2006).
Propiedades
IUPAC Name |
4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-26-19-9-11-20(12-10-19)28(24,25)22-13-5-6-14-23-15-16-27-21(17-23)18-7-3-2-4-8-18/h2-4,7-12,21-22H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXNTKPYKSNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)

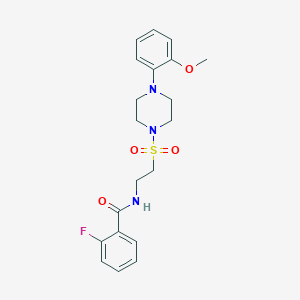

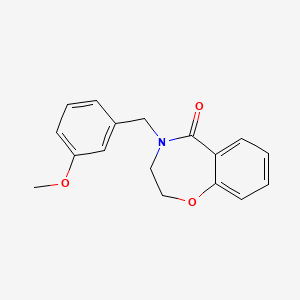

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2661879.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)
![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)
![[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2661883.png)
